Cas no 765217-38-7 (3-benzoyl-4-fluoroaniline)

3-Benzoyl-4-fluoroaniline is a fluorinated aromatic compound featuring both benzoyl and aniline functional groups, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing benzoyl group and the fluorine substituent enhances its reactivity in electrophilic and nucleophilic aromatic substitution reactions, facilitating the synthesis of complex heterocycles and pharmaceuticals. Its well-defined structure and stability under various reaction conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s purity and consistent performance ensure reliable results in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
3-benzoyl-4-fluoroaniline structure
3-benzoyl-4-fluoroaniline structure
Product Name:3-benzoyl-4-fluoroaniline
CAS No:765217-38-7
MF:C13H10FNO
MW:215.223006725311
MDL:MFCD20325493
CID:5233795
PubChem ID:12392128
Update Time:2026-03-08

3-benzoyl-4-fluoroaniline Chemical and Physical Properties

Names and Identifiers

    • Methanone, (5-amino-2-fluorophenyl)phenyl-
    • 3-benzoyl-4-fluoroaniline
    • MDL: MFCD20325493
    • Inchi: 1S/C13H10FNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2
    • InChI Key: STDHQJBAEFBIRB-UHFFFAOYSA-N
    • SMILES: C(C1=CC(N)=CC=C1F)(C1=CC=CC=C1)=O

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3-benzoyl-4-fluoroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:765217-38-7)3-benzoyl-4-fluoroaniline
Order Number:A1050943
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:32
Price ($):293.0/854.0
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Additional information on 3-benzoyl-4-fluoroaniline

3-Benzoyl-4-Fluoroaniline (CAS No. 765217-38-7): A Comprehensive Overview

3-Benzoyl-4-fluoroaniline (CAS No. 765217-38-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique benzoyl and fluoroaniline moieties, exhibits a range of interesting properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular structure of 3-benzoyl-4-fluoroaniline consists of a benzene ring substituted with a fluoro group at the para position and a benzoyl group at the meta position. This arrangement imparts distinct electronic and steric effects, which are crucial for its reactivity and potential applications. The fluoroaniline moiety is particularly noteworthy due to its ability to modulate the electronic properties of the molecule, making it an attractive building block for the design of novel compounds.

In recent years, 3-benzoyl-4-fluoroaniline has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of antimicrobial agents. Research has shown that compounds derived from 3-benzoyl-4-fluoroaniline exhibit potent antibacterial activity against a variety of pathogenic bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibiotics to combat emerging drug-resistant infections.

Beyond its pharmaceutical applications, 3-benzoyl-4-fluoroaniline has also found utility in the field of materials science. Its unique electronic properties make it suitable for use in the synthesis of conductive polymers and organic semiconductors. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties through structural modifications further enhances its versatility in these applications.

The synthesis of 3-benzoyl-4-fluoroaniline typically involves a multi-step process that begins with the reaction of 4-fluoroaniline with benzoyl chloride. This reaction is usually carried out under controlled conditions to ensure high yield and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly approaches, such as the use of green solvents and catalysts. These improvements not only enhance the economic viability of large-scale production but also align with sustainable chemistry practices.

One notable study published in the Journal of Medicinal Chemistry explored the use of 3-benzoyl-4-fluoroaniline as a scaffold for designing novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited significant anti-inflammatory activity, suggesting its potential as a lead compound for further drug development. The study also highlighted the importance of optimizing the substitution patterns on the benzene ring to achieve optimal pharmacological properties.

In addition to its medicinal applications, 3-benzoyl-4-fluoroaniline has been investigated for its role in catalysis. Specifically, it has been used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules. The presence of both electron-withdrawing and electron-donating groups on the molecule makes it an effective ligand, enhancing catalytic efficiency and selectivity.

The safety profile of 3-benzoyl-4-fluoroaniline is another important consideration for its practical applications. Extensive toxicological studies have been conducted to evaluate its potential health risks. These studies have generally shown that 3-benzoyl-4-fluoroaniline is well-tolerated at low concentrations, although proper handling precautions should be taken to avoid prolonged exposure or inhalation.

In conclusion, 3-benzoyl-4-fluoroaniline (CAS No. 765217-38-7) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique structural features and versatile reactivity make it an invaluable intermediate in various synthetic processes. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:765217-38-7)3-benzoyl-4-fluoroaniline
A1050943
Purity:99%/99%
Quantity:1g/5g
Price ($):293.0/854.0
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